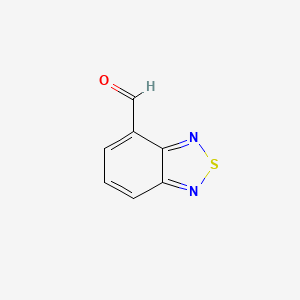

2,1,3-苯并噻二唑-4-甲醛

描述

“2,1,3-Benzothiadiazole-4-carbaldehyde” is a chemical compound with the CAS Number: 5170-68-3 . It has a molecular weight of 165.2 and its IUPAC name is 2H-2lambda3-benzo[c][1,2,5]thiadiazole-4-carbaldehyde .

Synthesis Analysis

The synthesis of 2,1,3-Benzothiadiazole derivatives has been known since the 19th century . It is readily prepared in at least 85% yield from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine . There are a number of alternative methods used to make this heterocycle .Molecular Structure Analysis

The molecule is planar . The N-N and S-N distances are respectively 128 and 171 picometers, indicative of multiple bond character . Like naphthalene, this heterocycle is a 10-electron system in which the 2-heteroatom contributed its lone pair to the ring current, in accordance with Hückel’s rule .Chemical Reactions Analysis

2,1,3-Benzothiadiazole undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .Physical And Chemical Properties Analysis

The compound has a storage temperature of 28 C . The physical form of the compound is solid .科学研究应用

Electronic Materials

- Field : Material Science

- Application : 2,1,3-Benzothiadiazole (BT) and its derivatives are used in the development of photoluminescent compounds for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

- Method : The construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .

- Results : The synthesis of various polymers, small molecules, and metal complexes with BT and its derivatives has been reviewed, and their applications in organic light-emitting diodes have been discussed .

Fluorescence Cell Imaging

- Field : Biochemistry

- Application : A series of fluorescent 2,1,3-benzothiadiazole derivatives with various N-substituents in the 4-position was synthesized and used as excellent fluorescent probes for imaging lipid droplets in cancer cells .

- Method : The compounds were photophysically characterized in various solvents .

- Results : Three compounds emerged as excellent fluorescent probes for imaging lipid droplets in cancer cells. A correlation between their high lipophilicity and lipid droplet specificity could be found, with log P ≥ 4 being characteristic for lipid droplet accumulation .

Redox-Active Component in Flow Batteries

- Field : Energy Storage

- Application : 2,1,3-Benzothiadiazole has been of interest as a redox-active organic component in flow batteries .

- Method : It is used due to its favourable solubility, low reduction potential and fast electrochemical kinetics .

- Results : The specific results or outcomes are not mentioned in the source .

Synergising Insecticides

- Field : Agriculture

- Application : 1,2,3-benzothiadiazole has been claimed to synergise insecticides .

- Method : The specific method of application or experimental procedures are not mentioned in the source .

- Results : The specific results or outcomes are not mentioned in the source .

Metal Coordination Chemistry and Crystal Engineering

- Field : Material Science

- Application : Functionalized 2,1,3-benzothiadiazole derivatives are used for metal coordination chemistry and crystal engineering of organic solids .

- Method : 4-Amino-2,1,3-benzothiadiazole forms a 2:1 complex with ZnCl2 and a 1:1 complex with 4-nitro-2,1,3-benzothiadiazole .

- Results : The specific results or outcomes are not mentioned in the source .

Synthesis of Larger Molecules and Conductive Polymers

- Field : Material Science

- Application : 4,7-dibromo-2,1,3-benzothiadiazole, a derivative of 2,1,3-Benzothiadiazole, is extensively used as a building block in the design and synthesis of larger molecules and conductive polymers via Suzuki-Miyaura cross-coupling reactions .

- Method : The specific method of application or experimental procedures are not mentioned in the source .

- Results : The specific results or outcomes are not mentioned in the source .

属性

IUPAC Name |

2,1,3-benzothiadiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2OS/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVJARPTPIVPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379952 | |

| Record name | 2,1,3-benzothiadiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,1,3-Benzothiadiazole-4-carbaldehyde | |

CAS RN |

5170-68-3 | |

| Record name | 2,1,3-benzothiadiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid](/img/structure/B1305780.png)

![3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1305782.png)

![6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305783.png)

![2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305806.png)

![2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305808.png)

![5-[(4-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1305811.png)